molecular formula C6H10N2OS B13174697 3-Amino-1-(1,2-thiazol-5-yl)propan-1-ol

3-Amino-1-(1,2-thiazol-5-yl)propan-1-ol

Cat. No.: B13174697
M. Wt: 158.22 g/mol
InChI Key: OXDYMEKYWJNGQM-UHFFFAOYSA-N
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Description

3-Amino-1-(1,2-thiazol-5-yl)propan-1-ol is a heterocyclic amino alcohol featuring a thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) linked to a propanol backbone with an amino substituent. Its molecular formula is C₆H₉N₂OS (molecular weight: 157.21 g/mol). The thiazole moiety contributes to its electronic and steric properties, while the amino and hydroxyl groups enable participation in hydrogen bonding and derivatization reactions .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

3-amino-1-(1,2-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c7-3-1-5(9)6-2-4-8-10-6/h2,4-5,9H,1,3,7H2

InChI Key

OXDYMEKYWJNGQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,2-thiazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,2-thiazole-5-carboxylic acid with ammonia and a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,2-thiazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

3-Amino-1-(1,2-thiazol-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,2-thiazol-5-yl)propan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The thiazole ring can participate in π-π interactions, enhancing its binding affinity to specific targets. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Computational Insights

For instance:

  • Electron Localization : The thiazole ring’s nitrogen may create localized electron-deficient regions, influencing reactivity in nucleophilic substitution reactions.
  • Hydrogen Bonding : The -OH and -NH₂ groups likely form stronger hydrogen bonds than thiophene or thiadiazole derivatives, impacting solubility and crystallinity .

Biological Activity

3-Amino-1-(1,2-thiazol-5-yl)propan-1-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a hydroxyl group, contributing to its reactivity and biological profile. Its molecular formula is C5H8N2OSC_5H_8N_2OS with a molecular weight of approximately 170.23 g/mol. The presence of these functional groups allows it to interact with various biological targets, modulating enzyme activities and affecting receptor functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.8 µg/mL
Escherichia coli15.6 µg/mL
Salmonella enterica7.8 µg/mL
Pseudomonas aeruginosa15.6 µg/mL

These results indicate that the compound exhibits a higher antibacterial effect compared to standard antibiotics like oxytetracycline . The mechanism of action is thought to involve the inhibition of enzymes essential for bacterial growth, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways.

Case Study: Induction of Apoptosis

In a study involving human cancer cell lines, treatment with the compound resulted in significant apoptosis rates compared to untreated controls. The compound was shown to modulate pathways related to cell cycle regulation and apoptosis, particularly through the activation of caspase enzymes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole moiety interacts with enzymes involved in microbial metabolism.
  • Receptor Modulation : The amino alcohol functional group may influence receptor activities related to cell signaling pathways.

This multifaceted interaction profile enhances its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiazole-containing compounds known for their biological activities:

Compound NameBiological Activity
SulfathiazoleAntimicrobial
RitonavirAntiretroviral
AbafunginAntifungal

While these compounds exhibit therapeutic effects, the unique combination of an amino group and a thiazole ring in this compound may provide distinct advantages in terms of efficacy and specificity .

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